molecular formula C16H11BrN2O2 B12628540 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine CAS No. 918948-27-3

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine

Cat. No.: B12628540
CAS No.: 918948-27-3
M. Wt: 343.17 g/mol
InChI Key: QOWNKPPQAZFUSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and phenyl group can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitronaphthalen-1-amine: Similar structure but lacks the phenyl group.

    2-Nitro-N-phenylnaphthalen-1-amine: Similar structure but lacks the bromine atom.

    4-Bromo-N-phenylnaphthalen-1-amine: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is unique due to the presence of all three functional groups (bromine, nitro, and phenyl) attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .

Biological Activity

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}BrN2_2O2_2, with a molecular weight of approximately 305.14 g/mol. The compound features a naphthalene backbone substituted with a bromo group, a nitro group, and an aniline moiety, which contributes to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitroanilines have shown effectiveness against various bacterial strains. The presence of the nitro group is often crucial for this activity, as it can participate in redox reactions within microbial cells, leading to cell death.

Anticancer Potential

Recent investigations into naphthalene derivatives have suggested anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, studies have indicated that modifications in the naphthalene structure can enhance cytotoxicity against specific cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Nitration : Starting from N-phenylnaphthalen-1-amine, a nitration reaction introduces the nitro group at the 2-position.
  • Bromination : Subsequent bromination at the 4-position yields the final product.

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

StudyFindings
Antimicrobial Study Demonstrated that nitroaniline derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity Assay Investigated the effects of various naphthalene derivatives on cancer cell lines, showing that structural modifications could enhance anticancer activity.
Structure–Activity Relationship (SAR) Analyzed the impact of different substituents on the biological efficacy of naphthalene-based compounds, emphasizing the role of electron-withdrawing groups like nitro and bromo in enhancing potency.

Properties

CAS No.

918948-27-3

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

4-bromo-2-nitro-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C16H11BrN2O2/c17-14-10-15(19(20)21)16(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10,18H

InChI Key

QOWNKPPQAZFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)Br)[N+](=O)[O-]

Origin of Product

United States

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